![molecular formula C20H13F3N4OS B5207737 3-amino-6-phenyl-N-pyridin-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207737.png)
3-amino-6-phenyl-N-pyridin-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-6-phenyl-N-pyridin-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex heterocyclic compound that belongs to the class of thienopyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-phenyl-N-pyridin-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-phenyl-N-pyridin-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted thienopyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-amino-6-phenyl-N-pyridin-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or receptors involved in microbial growth and proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Sulfapyridine: Another pyridine derivative with antibacterial properties.
Thienopyrimidine derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
3-amino-6-phenyl-N-pyridin-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its trifluoromethyl group, which enhances its lipophilicity and potentially its biological activity. The presence of the thienopyridine core also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-6-phenyl-N-pyridin-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4OS/c21-20(22,23)12-10-13(11-6-2-1-3-7-11)26-19-15(12)16(24)17(29-19)18(28)27-14-8-4-5-9-25-14/h1-10H,24H2,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBBIKBENJXBOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=CC=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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